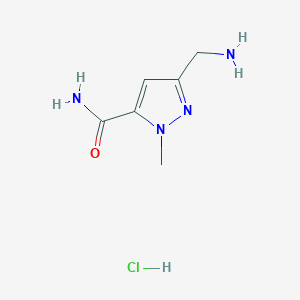
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride” is a complex organic compound. It contains an aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the N-alkylation reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole (5-AMT) with benzyl bromide was carried out in the presence of K2CO3 as a base . Another study showed an efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its components. For instance, 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the N-alkylation reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole (5-AMT) with benzyl bromide was carried out in the presence of K2CO3 as a base . Another study showed the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) Pharmacological Review
- Overview : CGA, a dietary polyphenol, shows therapeutic roles like antioxidant, anti-inflammatory, and neuroprotective activities. It's speculated to regulate lipid and glucose metabolism, potentially treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review broadens knowledge for further studies on its biological and pharmacological effects, potentially as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
Novel Synthesis of Omeprazole
- Overview : This review focuses on novel methods for omeprazole synthesis, emphasizing various pharmaceutical impurities of proton pump inhibitors. It discusses the development of proton pump inhibitors and the synthesis process for pharmaceutical impurities, which can be used as standard impurities for further studies (Saini et al., 2019).
Conversion of Plant Biomass to Furan Derivatives
- Overview : Reviews advances in the synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, and other materials. HMF and its derivatives are seen as alternative feedstock for the chemical industry, possibly replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Structure Assignment
- Overview : Focuses on the regio-orientation and regioselectivity of reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, clarifying the significance of regio-orientation and its impact on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).
Cephalosporin Antibiotics and Alcohol Metabolism
- Overview : Reviews the 'Antabuse-like' reaction from beta-lactam antibiotics with specific side chains, focusing on the biochemical reactions causing elevated blood acetaldehyde levels and the potential use of related compounds as 'anti-alcohol' compounds (Kitson, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-10-5(6(8)11)2-4(3-7)9-10;/h2H,3,7H2,1H3,(H2,8,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZVWUIWWAVWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
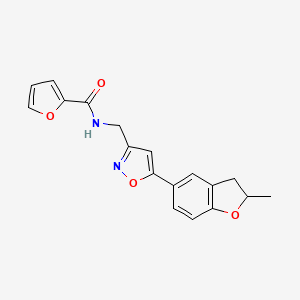
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2722375.png)
![N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722376.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/no-structure.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722380.png)
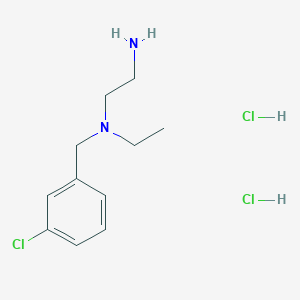
![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)
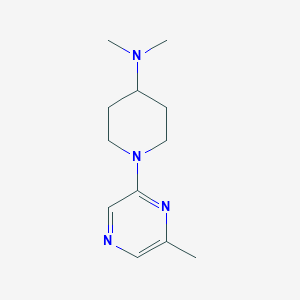
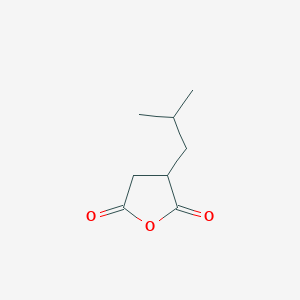
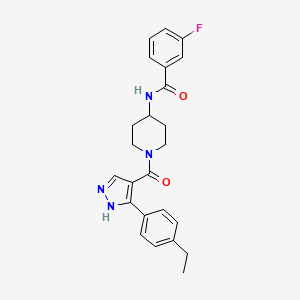
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
